molecular formula C22H14N2O2 B10773601 Antaq

Antaq

Cat. No.: B10773601
M. Wt: 338.4 g/mol
InChI Key: SISSLRJYACXIQF-UHFFFAOYSA-N
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Description

ANTAQ, also known by its IUPAC name 3-anthracen-9-yl-1H-quinazoline-2,4-dione, is a synthetic organic compound developed as a probe to visualize puromycin-sensitive aminopeptidase in situ. It acts as a selective inhibitor of this enzyme

Preparation Methods

The synthesis of ANTAQ involves several steps, starting with the preparation of the anthracene derivative. The general synthetic route includes:

    Formation of the Anthracene Derivative: This step involves the reaction of anthracene with appropriate reagents to introduce functional groups necessary for further reactions.

    Quinazoline Ring Formation: The anthracene derivative undergoes cyclization with reagents such as phosgene or isocyanates to form the quinazoline ring.

    Final Product Formation: The intermediate product is then subjected to further reactions, such as oxidation or reduction, to yield the final compound, this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

ANTAQ undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups on the anthracene or quinazoline rings are replaced with other groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ANTAQ has several scientific research applications, including:

    Chemistry: this compound is used as a probe to study the activity of puromycin-sensitive aminopeptidase, providing insights into enzyme mechanisms and functions.

    Biology: In biological research, this compound helps visualize and study the distribution and activity of puromycin-sensitive aminopeptidase in tissues and cells.

    Medicine: this compound’s inhibitory effect on puromycin-sensitive aminopeptidase makes it a potential candidate for developing therapeutic agents targeting diseases involving this enzyme.

    Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and assays for enzyme activity measurement.

Mechanism of Action

ANTAQ exerts its effects by selectively inhibiting puromycin-sensitive aminopeptidase. This enzyme is involved in the degradation of peptides and proteins, and its inhibition by this compound can affect various cellular processes. The molecular target of this compound is the active site of the enzyme, where it binds and prevents substrate access, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

ANTAQ can be compared with other quinazoline derivatives and anthracene-based compounds. Similar compounds include:

    Quinazoline Derivatives: These compounds share the quinazoline ring structure and may have similar inhibitory effects on enzymes.

    Anthracene-Based Compounds: These compounds share the anthracene core and may have similar photophysical properties.

What sets this compound apart is its specific design to selectively inhibit puromycin-sensitive aminopeptidase, making it a unique tool for studying this enzyme .

Properties

Molecular Formula

C22H14N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-anthracen-9-yl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H14N2O2/c25-21-18-11-5-6-12-19(18)23-22(26)24(21)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,(H,23,26)

InChI Key

SISSLRJYACXIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N4C(=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

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